4-(1-Methylazetidin-3-yl)aniline

Description

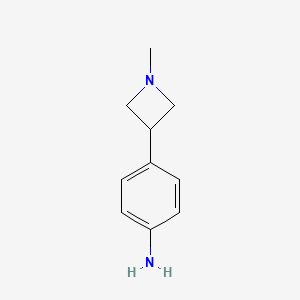

4-(1-Methylazetidin-3-yl)aniline (CAS: 1785022-35-6) is an aniline derivative featuring a 1-methylazetidin-3-yl substituent at the para position of the benzene ring. Azetidine, a four-membered saturated heterocycle containing one nitrogen atom, imparts unique steric and electronic properties to the compound. The molecular formula is C${10}$H${14}$N$_2$, with a molecular weight of 162.24 g/mol.

Properties

IUPAC Name |

4-(1-methylazetidin-3-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-6-9(7-12)8-2-4-10(11)5-3-8/h2-5,9H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDUTFFJFOWRHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylazetidin-3-yl)aniline typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylazetidin-3-yl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the aniline group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines .

Scientific Research Applications

4-(1-Methylazetidin-3-yl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 4-(1-Methylazetidin-3-yl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these molecules, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Diversity and Structural Features

The following table compares 4-(1-Methylazetidin-3-yl)aniline with structurally related aniline derivatives:

Key Comparative Insights

Steric and Electronic Effects

- Azetidine vs. Imidazole/Thiophene : The 1-methylazetidine substituent introduces significant steric hindrance due to its compact, saturated four-membered ring. In contrast, imidazole (five-membered, aromatic, two nitrogen atoms) and thiophene (five-membered, aromatic, sulfur atom) provide planar, conjugated systems that enhance electronic delocalization. This difference influences reactivity in cross-coupling reactions or interactions with biological targets .

- Aminoethoxy-Benzyl Group: The 4-[4-(2-aminoethoxy)benzyl]aniline derivative () features a flexible ether linkage, enabling conformational adaptability in bioactive molecules, whereas the rigid azetidine may limit such flexibility .

Physicochemical Properties

- Melting Points : The imidazole derivative (143–147°C) and thiophene analogue (99–103°C) exhibit distinct melting behaviors due to differences in intermolecular forces. Imidazole’s hydrogen-bonding capability likely elevates its melting point compared to the sulfur-containing thiophene .

- Stability : Azetidine’s saturated structure may enhance metabolic stability compared to aromatic heterocycles, making it advantageous in drug design .

Biological Activity

4-(1-Methylazetidin-3-yl)aniline is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its azetidine ring and an aniline moiety. This unique structure may contribute to its interaction with biological targets, enhancing its pharmacological profile.

The mechanism of action for this compound has not been extensively documented in literature. However, compounds with similar structures often interact with various receptors and enzymes, suggesting that this compound may also exhibit such interactions.

Anticancer Properties

Recent studies have indicated that compounds related to this compound may possess anticancer properties. For instance, a study on structurally similar compounds demonstrated inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition could lead to reduced proliferation of cancer cells .

Study 1: Anticancer Activity

A recent investigation into the anticancer effects of azetidine derivatives included this compound. The study found that these compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Study 2: Neuropharmacological Effects

In a pharmacological study assessing the effects of azetidine derivatives on neurotransmitter systems, this compound was evaluated for its impact on serotonin transporters. Results indicated that this compound could inhibit serotonin reuptake, suggesting potential applications in treating depression or anxiety disorders.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.